2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine hydrochloride
Overview
Description
2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C10H22ClNS and a molecular weight of 223.81 g/mol . It is known for its applications in various fields of scientific research and industry.
Preparation Methods
The synthesis of 2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine hydrochloride involves multiple steps. One common synthetic route includes the reaction of piperidine with 2-chloroethyl isopropyl sulfide under controlled conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives.
Scientific Research Applications
2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine hydrochloride can be compared with other similar compounds, such as:
2-[2-(Propan-2-ylsulfanyl)ethyl]pyrrolidine hydrochloride: This compound has a similar structure but with a pyrrolidine ring instead of a piperidine ring.
2-[2-(Propan-2-ylsulfanyl)ethyl]morpholine hydrochloride:
The uniqueness of this compound lies in its specific chemical structure, which allows for distinct reactivity and applications in various fields of research and industry .
Properties
IUPAC Name |
2-(2-propan-2-ylsulfanylethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NS.ClH/c1-9(2)12-8-6-10-5-3-4-7-11-10;/h9-11H,3-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFBKWNKTJUOSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCC1CCCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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